molecular formula C12H12ClNS B13845046 5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole

5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B13845046
M. Wt: 237.75 g/mol
InChI Key: CCKKAHCIAYAMBA-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloroethyl group, a methyl group, and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and a haloketone. For instance, the reaction between 2-chloroethyl methyl ketone and thiobenzamide under acidic conditions can yield the desired thiazole compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Scientific Research Applications

5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. The thiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-2-phenyl-1,3-thiazole: Lacks the methyl group at the 4-position.

    4-Methyl-2-phenyl-1,3-thiazole: Lacks the chloroethyl group.

    2-Phenyl-1,3-thiazole: Lacks both the chloroethyl and methyl groups.

Uniqueness

5-(2-Chloroethyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to the presence of both the chloroethyl and methyl groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

5-(2-chloroethyl)-4-methyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C12H12ClNS/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

CCKKAHCIAYAMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCCl

Origin of Product

United States

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